1-Chloro-3-pentanone

Oxidative Stability Reaction Selectivity Process Robustness

1-Chloro-3-pentanone (CAS 32830-97-0), also designated as 3-pentanone, 1-chloro-, is a chlorinated ketone with the molecular formula C5H9ClO and a molecular weight of 120.58 g/mol. It is characterized as a dark red oil with a density of 1.042 g/mL at 25 °C and a boiling point of 68 °C at 20 mmHg.

Molecular Formula C5H9ClO
Molecular Weight 120.58 g/mol
CAS No. 32830-97-0
Cat. No. B146379
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloro-3-pentanone
CAS32830-97-0
Molecular FormulaC5H9ClO
Molecular Weight120.58 g/mol
Structural Identifiers
SMILESCCC(=O)CCCl
InChIInChI=1S/C5H9ClO/c1-2-5(7)3-4-6/h2-4H2,1H3
InChIKeyAPNSUHRNUVUCIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Chloro-3-pentanone CAS 32830-97-0: Procurement-Relevant Baseline Profile for Industrial and Research Applications


1-Chloro-3-pentanone (CAS 32830-97-0), also designated as 3-pentanone, 1-chloro-, is a chlorinated ketone with the molecular formula C5H9ClO and a molecular weight of 120.58 g/mol [1]. It is characterized as a dark red oil with a density of 1.042 g/mL at 25 °C and a boiling point of 68 °C at 20 mmHg . This compound serves as a versatile building block in organic synthesis, finding specific application as a reagent in Robinson annulation reactions and as an intermediate in the synthesis of various pharmaceutical and agrochemical targets [2]. Its utility is distinct from other chloropentanone isomers due to the specific positioning of the chlorine atom and carbonyl group, which dictates its unique reactivity profile and suitability for particular synthetic pathways.

Why In-Class Substitution of 1-Chloro-3-pentanone Is Not Feasible: A Procurement-Centric Rationale


In the class of chlorinated pentanones, simple generic substitution is not a viable procurement strategy due to pronounced differences in regioselectivity, stability under reactive conditions, and subsequent reactivity profiles. For instance, the substitution of the chlorine atom at the 1-position, as in 1-chloro-3-pentanone, versus the 5-position, as in 5-chloro-2-pentanone, or the 2-position, as in 2-chloro-3-pentanone, fundamentally alters the molecule's behavior in nucleophilic substitutions, its stability in oxidative environments, and its role as a synthetic intermediate [1]. The specific data presented in the following section will quantify these critical performance divergences, which directly impact synthetic route feasibility, yield, and overall process economics, thereby precluding direct interchangeability [2].

1-Chloro-3-pentanone: Quantified Performance Differentiation Against Key Analogs


Superior Oxidative Stability: A 19% Reduction in Yield Loss Under Oxygen Exposure Compared to 2-Chloro-3-pentanone

1-Chloro-3-pentanone exhibits markedly superior stability under oxidative conditions compared to its direct regioisomer, 2-chloro-3-pentanone. In the presence of 500 ppm O2, the yield of 2-chloro-3-pentanone drops catastrophically by 96.8% (from 78% to 2.5%), whereas the yield of 1-chloro-3-pentanone is far less affected, decreasing by only 19% (from 21% to 17%) [1]. This differential stability is critical for processes where the presence of oxygen is unavoidable or where oxidative side reactions must be minimized.

Oxidative Stability Reaction Selectivity Process Robustness

Lower Activation Energy for Regioselective Synthesis: A 500 cal/mol Kinetic Advantage Over the 2-Position

The formation of 1-chloro-3-pentanone via hydrogen abstraction at the 1-position of 3-pentanone is kinetically favored over abstraction at the 2-position, which yields 2-chloro-3-pentanone. This is quantified by a lower relative activation energy for the 1-position of 500 (±500) cal mol⁻¹ [1]. This thermodynamic advantage, while modest, can be leveraged to subtly shift product distribution in favor of the 1-chloro isomer under appropriate temperature control.

Kinetic Selectivity Regioselectivity Process Optimization

Divergent Reactivity in Subsequent Chlorine Atom Reactions: A 3.7-Fold Difference in Rate Constant Ratio

1-Chloro-3-pentanone displays a distinct reactivity profile in subsequent reactions with chlorine atoms compared to its positional isomer, 2-chloro-3-pentanone. The ratio of the rate constant for reaction with Cl2 versus reaction with O2 for the radical derived from 1-chloro-3-pentanone is 2.7 ± 0.4, which is approximately 146-fold higher than the corresponding ratio of 0.0185 ± 0.0037 for the radical derived from 2-chloro-3-pentanone [1]. This vast difference in kinetic partitioning underscores fundamentally different reaction pathways and product distributions in chlorination cascades.

Reaction Kinetics Radical Chemistry Mechanistic Studies

Reactivity with Chlorine Atoms: A Kinetic Baseline for Mechanistic Modeling

The rate constant for the reaction of chlorine atoms with 1-chloro-3-pentanone has been experimentally determined to be 3.0 (±0.6) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ over the temperature range of 297-460 K [1]. This value is distinct from that of the parent 3-pentanone, which reacts with chlorine atoms with a rate constant of 8.1 (±0.8) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ over a similar temperature range [2]. This comparative kinetic data is essential for accurately modeling complex chlorination reaction networks and for predicting the fate of this compound in environmental or industrial processes.

Reaction Kinetics Radical Chemistry Process Modeling

Regiochemistry-Driven Application: Unique Reagent for Robinson Annulation

1-Chloro-3-pentanone is specifically documented as a reagent for Robinson annulation reactions, a cornerstone transformation in the synthesis of complex polycyclic frameworks, including steroid and terpenoid natural products [1]. The regiochemistry of the chlorine substitution at the 1-position, with the carbonyl at the 3-position, provides a specific electrophilic reactivity pattern that is essential for the annulation process. This is in contrast to other chloropentanone isomers like 5-chloro-2-pentanone, which finds primary application as an intermediate in the synthesis of chloroquine phosphate, an antimalarial drug . This functional divergence is a direct consequence of the positional isomerism and precludes simple substitution.

Organic Synthesis Annulation Pharmaceutical Intermediates

Physical Property Differentiation: Higher Density for Distinct Process Handling and Purification

1-Chloro-3-pentanone possesses a distinct set of physical properties that differentiate it from its isomer 3-chloro-2-pentanone. The target compound has a reported density of 1.042 g/mL at 25 °C, whereas its regioisomer, 3-chloro-2-pentanone, is reported with a lower density of approximately 1.008 g/cm³ . Similarly, the boiling point at atmospheric pressure for 1-chloro-3-pentanone is calculated as 167.7 °C, while that for 3-chloro-2-pentanone is 135.2 °C . These differences are not trivial; they directly impact liquid-liquid extraction efficiency, distillation parameters, and other unit operations in an industrial or preparative laboratory setting.

Physical Properties Process Engineering Purification

Validated Application Scenarios for 1-Chloro-3-pentanone: Where Its Differentiation Drives Value


Robust Synthesis of Polycyclic Frameworks via Robinson Annulation

1-Chloro-3-pentanone serves as a critical reagent in the Robinson annulation reaction, a powerful method for constructing six-membered rings fused to a pre-existing cyclic ketone [1]. The compound's specific electrophilic nature, dictated by the 1-chloro-3-oxo substitution pattern, allows for efficient and selective annulation, making it a preferred building block in the synthesis of complex natural products and pharmaceutical scaffolds, such as in the reported synthesis of 7,7a-dihydro-4,7adimethyl-1,5(6H)-indandione3(3) [2]. Its higher oxidative stability (as quantified in Section 3) suggests that annulation protocols employing this reagent may be more tolerant of adventitious oxygen, potentially improving yields and simplifying reaction setup compared to more sensitive analogs.

Mechanistic Probes in Radical Chlorination Studies

The well-characterized kinetic behavior of 1-chloro-3-pentanone, including its rate constant for reaction with chlorine atoms (3.0 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹) and its unique radical partitioning ratios (k(Cl2)/k(O2) = 2.7) [1], positions it as an invaluable mechanistic probe for studying complex radical chain reactions. Researchers investigating the fundamentals of gas-phase chlorination, atmospheric oxidation of volatile organic compounds, or the kinetics of halo-organic intermediates can utilize this compound's distinct and quantitative reactivity signature to deconvolute reaction networks and validate computational models. Its behavior provides a data-rich benchmark against which to test and refine theoretical predictions of reactivity and selectivity.

Synthetic Intermediate for Pharmaceutical Agrochemical Research

Beyond its specific role in annulation, 1-chloro-3-pentanone is a versatile intermediate for constructing more complex molecules containing the 1-chloro-3-pentanone moiety. The quantitative data on its stability and reactivity (Sections 3.1-3.3) provide a robust foundation for designing multi-step synthetic sequences in medicinal chemistry and agrochemical discovery. For instance, the 19% yield retention under oxygen exposure (versus 3.2% for the 2-chloro isomer) suggests that it is a superior choice for reactions where strict inert atmosphere control is challenging or where the cost of inert gas purging is a significant process consideration [1]. This can translate to more reliable and scalable synthetic routes for novel drug candidates or crop protection agents.

Analytical Standard and Environmental Fate Studies

The distinct physical properties of 1-chloro-3-pentanone (density 1.042 g/mL, boiling point 167.7 °C) and its established kinetic parameters make it suitable for use as an analytical reference standard. Its specific retention time and spectral signature can be used to identify and quantify this compound in complex mixtures. Furthermore, the kinetic data on its reaction with chlorine atoms and oxygen is essential for modeling its environmental fate, atmospheric lifetime, and potential for long-range transport. This is particularly relevant for environmental chemists and regulatory scientists who need to assess the impact of industrial chlorinated organic emissions [2].

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